molecular formula C18H8Cl2N2O B2959437 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one CAS No. 324045-24-1

4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one

Cat. No.: B2959437
CAS No.: 324045-24-1
M. Wt: 339.18
InChI Key: AIMTZFSVOJTIJT-UHFFFAOYSA-N
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Description

“4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one” is a chemical compound used in various fields of research . It is also known as an aryl hydrocarbon receptor (AhR) agonist .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases . For a detailed analysis, you may need to refer to specific scientific literature or databases that provide comprehensive physical and chemical property analyses.

Scientific Research Applications

Novel Semi-ladder Polymers

A groundbreaking series of novel semi-ladder polymers incorporating 7H-benzimidazo[2,1-a]benzo[d,e]isoquinolin-7-on-3,11-diyl units within their chain structure has been developed. These polymers were synthesized through a high-temperature solution polycondensation process, employing various anhydrides and diamino compounds as precursors. These materials exhibit exceptional thermal stability in both argon and air, underscoring their potential for advanced material applications (Jedliński et al., 1982).

Catalyst-free Synthesis

An environmentally friendly synthesis method for benzimidazo[2,1-a]isoquinoline has been developed, showcasing an efficient route without the need for catalysts. This synthesis involves the reaction of substituted alkynylbenzaldehydes with ortho-phenylenediamines and aliphatic amines in ethanol, highlighting a green chemistry approach to heterocyclic compound production (Mishra et al., 2019).

Fluorescent Labeling Reagent for Carnitine

4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one has been identified as a highly sensitive fluorescent labeling reagent suitable for carnitine analysis. This reagent facilitates the detection of carnitine at remarkably low concentrations, offering a powerful tool for biochemical research and diagnostic applications (Nakaya et al., 2001).

Quantum Chemical Studies

Quantum chemical studies have been conducted on 7H-benzimidazo[2,1,-a]benz[de] isoquinolin-7-one and its derivatives, offering insights into the electronic structure, charge distribution, and optical properties of these compounds. Such studies provide a foundational understanding for the design and development of new materials with tailored electronic and optical characteristics (Gu Jing-h, 2014).

Synthesis of Benzimidazoisoquinolin-11-one Derivatives

A concise and efficient copper-catalyzed synthesis route for benzimidazo[1,2-b]isoquinolin-11-one derivatives has been developed. This one-pot tandem synthesis method facilitates the creation of a wide array of derivatives through the reaction of substituted benzamides and cyanoacetates or malononitrile, opening new avenues for pharmaceutical and material science research (Lu et al., 2010).

Mechanism of Action

    Target of action

    The compound is an aryl hydrocarbon receptor (AhR) agonist . The AhR is a type of protein that regulates the expression of certain genes when activated by a ligand, such as a drug or hormone.

    Mode of action

    As an AhR agonist, the compound can bind to the AhR and activate it . This activation can lead to changes in the expression of certain genes, which can have various effects on the cell.

    Biochemical pathways

    Ahr is known to be involved in various biological processes, including cell cycle regulation and apoptosis .

    Result of action

    The activation of AhR by the compound can induce cell cycle arrest or apoptosis via activation of tumor-suppressive transcriptional programs . This suggests that the compound might have potential anti-cancer properties.

Properties

IUPAC Name

6,15-dichloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2O/c19-9-4-7-15-14(8-9)21-17-11-3-1-2-10-13(20)6-5-12(16(10)11)18(23)22(15)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMTZFSVOJTIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=NC5=C(N4C3=O)C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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